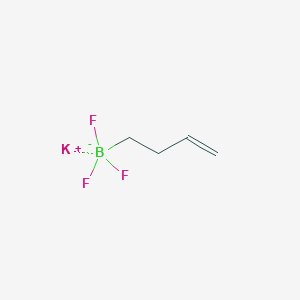

Potassium but-3-enyltrifluoroborate

Descripción general

Descripción

Potassium but-3-enyltrifluoroborate is an organoboron compound with the molecular formula C4H7BF3K. It is a potassium salt of but-3-enyltrifluoroborate and is known for its stability and utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium but-3-enyltrifluoroborate can be synthesized through the reaction of but-3-enylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired trifluoroborate salt after purification .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistency in product quality .

Análisis De Reacciones Químicas

Types of Reactions: Potassium but-3-enyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: It participates in nucleophilic substitution reactions, often replacing the trifluoroborate group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

- Suzuki-Miyaura Cross-Coupling Reactions: Potassium but-3-enyltrifluoroborate is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Alkyl Transfer Reactions: The compound serves as a versatile alkylating agent, facilitating the incorporation of alkyl groups into molecular frameworks at late stages of synthesis. This property is particularly valuable in the synthesis of natural products and biologically active compounds .

2. Medicinal Chemistry:

- Synthesis of Bioactive Compounds: this compound is employed in the synthesis of various biologically active compounds, including potential pharmaceuticals. Its derivatives are explored for therapeutic applications, such as intermediates in drug synthesis .

- Pharmacological Studies: Research indicates that organotrifluoroborates exhibit interesting pharmacological properties, including antinociceptive effects, making them candidates for further pharmacological investigation .

3. Material Science:

- Production of Fine Chemicals: The compound is utilized in the production of fine chemicals and advanced materials, including polymers. Its stability and reactivity make it suitable for various industrial applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which potassium but-3-enyltrifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a source of the but-3-enyl group, which is transferred to a palladium catalyst. This catalyst then facilitates the formation of a carbon-carbon bond between the but-3-enyl group and an aryl or vinyl halide .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparación Con Compuestos Similares

- Potassium methyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

Comparison: Potassium but-3-enyltrifluoroborate is unique due to its but-3-enyl group, which provides distinct reactivity compared to other trifluoroborates. For example, potassium phenyltrifluoroborate is commonly used for arylation reactions, while potassium vinyltrifluoroborate is used for vinylation reactions.

Actividad Biológica

Potassium but-3-enyltrifluoroborate (KBF3C4H7) is an organoboron compound notable for its stability and versatility in organic synthesis. With the molecular formula C4H7BF3K, it plays a significant role in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry and its potential therapeutic uses.

This compound is synthesized through the reaction of but-3-enylboronic acid with potassium bifluoride (KHF2) in solvents like tetrahydrofuran (THF). The reaction conditions typically involve room temperature, leading to the formation of this trifluoroborate salt after purification.

Table 1: Comparison of Organoboron Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| This compound | C4H7BF3K | Suzuki-Miyaura cross-coupling |

| Potassium methyltrifluoroborate | C1H9BF3K | Arylation reactions |

| Potassium vinyltrifluoroborate | C2HBF3K | Vinylation reactions |

The biological activity of this compound primarily arises from its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, it acts as a source of the but-3-enyl group, which is transferred to a palladium catalyst. This catalyst facilitates the formation of carbon-carbon bonds between the but-3-enyl group and various electrophiles, including aryl and vinyl halides .

Pharmaceutical Synthesis

This compound has been utilized in synthesizing biologically active compounds, including pharmaceuticals. Its ability to form complex organic molecules makes it a valuable tool in drug discovery and development. For instance, it has been employed in the synthesis of bioactive heterocycles, which exhibit diverse biological activities.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound can be used to synthesize compounds with significant cytotoxic effects against cancer cell lines. For example, modifications involving this compound have led to the creation of novel anticancer agents that target specific pathways in tumor cells .

- Agrochemical Applications : The compound's reactivity allows for the development of agrochemicals that enhance crop protection and yield. Studies have shown that certain derivatives exhibit herbicidal properties, contributing to sustainable agricultural practices.

Safety and Toxicity

While this compound is generally considered stable and safe for laboratory use, it is crucial to handle it with care due to potential hazards associated with boron compounds. Safety data sheets recommend standard laboratory precautions to minimize exposure and ensure safe handling practices .

Propiedades

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 | |

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608140-67-6 | |

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.